sb 220025
Overview
Description
SB220025: is a potent, reversible, ATP-competitive, and specific inhibitor of human p38 mitogen-activated protein kinase (MAPK). It is known for its high selectivity and efficacy in inhibiting p38 MAPK, making it a valuable tool in scientific research, particularly in the study of inflammation and related pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB220025 involves the formation of an imidazole ring, which is then substituted with various functional groups. The key steps include:
Formation of the imidazole ring: This is typically achieved through a condensation reaction between an aldehyde and an amine.
Substitution reactions: The imidazole ring is then substituted with a fluorophenyl group, a piperidinyl group, and an aminopyrimidinyl group.
Industrial Production Methods: Industrial production of SB220025 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are used to form the imidazole ring and carry out the necessary substitutions.
Purification: The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: SB220025 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the imidazole ring.
Substitution: The compound can undergo substitution reactions to replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions include various derivatives of SB220025 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
SB220025 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of p38 MAPK and its effects on various biochemical pathways.
Biology: Employed in cell biology to investigate the role of p38 MAPK in cellular processes such as apoptosis and cell differentiation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions where p38 MAPK is implicated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting p38 MAPK .
Mechanism of Action
SB220025 exerts its effects by binding to the active site of p38 MAPK, inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream targets involved in inflammatory responses. The compound exhibits high selectivity for p38 MAPK over other kinases, making it a valuable tool for studying specific signaling pathways .
Comparison with Similar Compounds
SB203580: Another p38 MAPK inhibitor with similar properties but different selectivity and potency.
VX-702: A potent p38 MAPK inhibitor used in clinical trials for inflammatory diseases.
BIRB 796: A highly selective p38 MAPK inhibitor with a different chemical structure.
Uniqueness of SB220025: SB220025 is unique due to its high selectivity for p38 MAPK and its reversible, ATP-competitive inhibition mechanism. This makes it particularly useful for studying the specific roles of p38 MAPK in various biological processes and for developing targeted therapies .
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c19-13-3-1-12(2-4-13)16-17(15-7-10-22-18(20)24-15)25(11-23-16)14-5-8-21-9-6-14/h1-4,7,10-11,14,21H,5-6,8-9H2,(H2,20,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPFURGQAYMVAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165806-53-1 | |
Record name | SB-220025 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165806531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SB-220025 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX95H97VRG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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